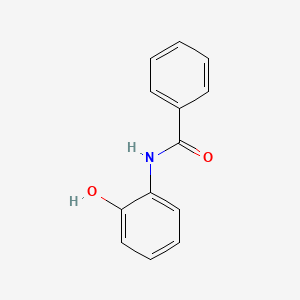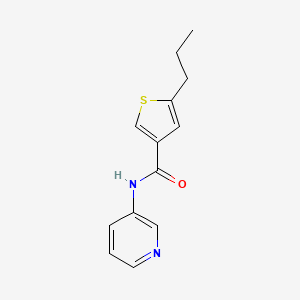
N-(2-羟基苯基)苯甲酰胺
描述
N-(2-hydroxyphenyl)benzamide, commonly known as salicylanilide, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biology. Salicylanilide has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
科学研究应用
化学选择性合成
N-(2-羟基苯基)苯甲酰胺使用苯甲酰异硫氰酸酯化学选择性合成。这一过程产生了生物学上有趣的化合物,正如一项研究中所证实的那样,该研究通过化学测试和光谱数据分析证实了它们的形成 (Singh, Lakhan, & Singh, 2017)。
微生物活性
研究表明,N-(2-羟基苯基)苯甲酰胺表现出显着的抗菌活性。一项研究合成了这些化合物并测试了它们的体外抗菌作用,发现对铜绿假单胞菌和白色念珠菌等细菌具有显着的活性 (Şener et al., 2000)。
酶抑制
N-(3-羟基苯基)苯甲酰胺及其衍生物已被研究用于酶抑制活性。它们对丁酰胆碱酯酶和乙酰胆碱酯酶等酶表现出抑制作用,这些酶在各种生物过程中很重要 (Abbasi et al., 2014)。
杂环化合物合成
该化合物在合成苯并恶唑和苯并咪唑等杂环化合物中起作用。一项研究表明,N-(2-羟基苯基)苯甲酰胺与电子碰撞的相互作用导致这些化合物的形成 (Ramana & Kantharaj, 1995)。
抗菌剂
N-(2-羟基苯基)苯甲酰胺的衍生物已被合成并评估其抗菌和抗真菌活性,显示出对金黄色葡萄球菌和大肠杆菌等微生物的广谱活性 (Ertan et al., 2007)。
动力学研究
涉及 N-(2-羟基苯基)苯甲酰胺的动力学研究有助于了解碱性介质中的水解反应,深入了解不同条件下类似化合物的行为 (Sim et al., 2009)。
镇痛和解热特性
N-(2-羟基苯基)苯甲酰胺衍生物因其潜在的镇痛和解热特性而被探索。早期的研究表明,与 N-(2-羟基苯基)苯甲酰胺密切相关的水杨酰胺的衍生物可能具有显着的镇痛和解热活性 (Bavin, Macrae, Seymour, & Waterhouse, 1952)。
抗真菌活性
一项针对 N-(2-溴苯基)-2-羟基苯甲酰胺衍生物(与 N-(2-羟基苯基)苯甲酰胺在结构上相关)的研究显示出显着的抗真菌活性。这些衍生物对镰刀菌和酿酒酵母等真菌有效 (Ienascu et al., 2018)。
抗癌评估
已经对 2-羟基-N-(4-苯基噻唑-2-基)苯甲酰胺的金属配合物进行了研究,显示出潜在的抗肿瘤特性。这表明 N-(2-羟基苯基)苯甲酰胺衍生物在癌症研究中可能得到应用 (Rizk, Emara, & Mahmoud, 2021)。
组蛋白脱乙酰酶抑制
含有 N-羟基苯甲酰胺基团的化合物,类似于 N-(2-羟基苯基)苯甲酰胺,已被设计和评估为组蛋白脱乙酰酶抑制剂,显示出在癌症治疗中的潜力 (Jiao et al., 2009)。
生物活性分子研究
对生物活性分子(包括 2-羟基苯甲酰胺(水杨酰胺))的光谱研究有助于了解 N-(2-羟基苯基)苯甲酰胺等化合物的电子结构和生物活性 (Klasinc, Novák, Sabljic, & McGlynn, 2009)。
属性
IUPAC Name |
N-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVWAQEMQDRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282855 | |
| Record name | N-(2-Hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3743-70-2 | |
| Record name | N-(2-Hydroxyphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 28477 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC28477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of N-(2-hydroxyphenyl)benzamide and how do they influence its properties?
A1: N-(2-hydroxyphenyl)benzamide is characterized by an aniline ring and a phenol ring connected by an amide group. [] This structure leads to interesting features:
- Bond Length Variations: The three C-C bonds closest to the amide and amino groups on the aniline ring are elongated due to the electron-withdrawing nature of these substituents. Conversely, the phenol ring exhibits more uniform C-C bond lengths thanks to the opposing electronic effects of the amide and hydroxyl groups. []
- Planar Conformation: The molecule adopts a nearly planar conformation due to intramolecular hydrogen bonding involving the amide nitrogen and hydroxyl oxygen atoms. This planarity can be significant for interactions with biological targets. []
- Hydrogen Bonding: N-(2-hydroxyphenyl)benzamide possesses four strong hydrogen bond donor sites, three participating in intramolecular hydrogen bonding and one forming intermolecular links. This intermolecular hydrogen bonding creates chains of molecules extending through the crystal lattice. []
Q2: How is N-(2-hydroxyphenyl)benzamide synthesized using a copper catalyst?
A2: A highly efficient synthesis method utilizes copper(I) iodide (CuI) as a catalyst. [] This catalyst facilitates two key steps:
- Ullmann Reaction: Upon the addition of cesium carbonate (Cs2CO3), CuI catalyzes an intramolecular Ullmann reaction. This leads to the formation of 16H-dibenzo[2,3:6,7][1,4]oxazepino[5,4-b]quinazolin-16-ones in good yields. []
Q3: Can N-(2-hydroxyphenyl)benzamide derivatives be synthesized using environmentally friendly approaches?
A3: Yes, research has explored sustainable synthesis routes. One such method involves using a Ni-Al double-layered nanocatalyst synthesized through a coprecipitation method. [] This catalyst enables the production of N-(2-hydroxyphenyl)benzamide derivatives with high purity and yields under solvent-free conditions, minimizing environmental impact. []
Q4: Are there alternative synthesis routes for N-(2-hydroxyphenyl)benzamide derivatives?
A4: Yes, one approach involves a palladium-catalyzed reaction. [] This method utilizes polystyrene-supported palladium to catalyze the ring-opening and aminocarbonylative coupling of benzoxazoles with aryl iodides. Solid oxalic acid serves as the carbon monoxide source in this reaction. This pathway offers a different approach to accessing N-(2-hydroxyphenyl)benzamide derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![4-bromo-3-{[(3-hydroxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)

![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)

![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5124395.png)
![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)
![4-fluoro-3-[(heptafluoropropyl)sulfonyl]benzoic acid](/img/structure/B5124405.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124414.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5124419.png)
![4-(2,3-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124420.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)